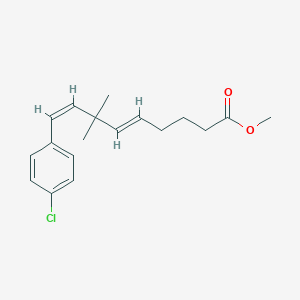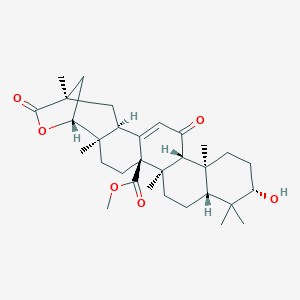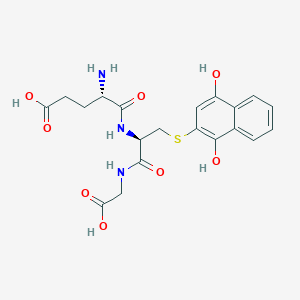
3-(Glutathion-S-yl)-1,4-naphthoquinone
Descripción general
Descripción
3-(Glutathion-S-yl)acetaminophen is a biliary metabolite of acetaminophen . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of 3-(Glutathion-S-yl)acetaminophen involves the reaction of N-acetyl-p-benzoquinone imine with reduced glutathione (GSH), yielding acetaminophen (33%) and 3-(Glutathion-S-yl)acetaminophen (67%) .Molecular Structure Analysis
The molecular structure of 3-(Glutathion-S-yl)acetaminophen was revealed through 13 C- and 1 H-NMR spectra .Chemical Reactions Analysis
The reaction of N-acetyl-p-benzoquinone imine with glutathione occurs by conjugation to form 3-glutathion-S-yl-acetaminophen and by reduction to acetaminophen . The nitro group was also substituted upon the reaction of compounds with glutathione .Aplicaciones Científicas De Investigación
Renal Proximal Tubular Necrosis : The conjugates of 1,4-naphthoquinone and menadione with glutathione and N-acetylcysteine have been shown to cause renal proximal tubular necrosis. This effect is dose-dependent and varies based on the specific conjugate and its concentration (Lau et al., 1990).
Cellular Toxicity and Oxidative Stress : Menadione and its thioether conjugates like 2-methyl-3-(glutathion-S-yl)-1,4-naphthoquinone have been used to study oxidative stress in cells. These compounds are known to deplete soluble thiols, leading to cellular toxicity and oxidative stress (Brown et al., 1991).
Analytical Method Development : A method was developed for the simultaneous determination of menadione and its thioether conjugates in rat plasma using HPLC-chemiluminescence. This is significant for studying the in vivo stability and behavior of these compounds (Elgawish et al., 2013).
Inhibition of Glutathione S-Transferase Isoenzymes : Certain quinones, including 1,4-naphthoquinones, can inhibit rat hepatic glutathione S-transferase (GST) isoenzymes, suggesting a potential for selective inhibition of GST in therapeutic applications (Vos et al., 1989).
Cytotoxicity Modulation by Glutathione : The toxicity of compounds like menadione and 1,4-naphthoquinone towards tumor cells can be modulated by intracellular glutathione levels, offering insights into potential cancer therapies (Jordan et al., 1987).
Oxidative Stress and Gamma-Glutamylcysteine Synthetase Induction : Exposure to naphthoquinones like DMNQ can induce oxidative stress and increase gamma-glutamylcysteine synthetase activity, which is crucial for cellular response to oxidative stress (Shi et al., 1994).
Antimalarial Redox-Active Agents : Trifluoromenadione, a derivative of menadione, has been explored for its potential as an antimalarial agent, affecting the redox equilibrium in Plasmodium-infected red blood cells (Lanfranchi et al., 2012).
Formation of Glutathione-Conjugated Semiquinones : The reaction of quinones with glutathione, leading to the formation of semiquinone-free radicals, has been studied to understand the redox cycling of such conjugates (Takahashi et al., 1987).
Safety and Hazards
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dihydroxynaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8S/c21-12(5-6-16(25)26)19(30)23-13(20(31)22-8-17(27)28)9-32-15-7-14(24)10-3-1-2-4-11(10)18(15)29/h1-4,7,12-13,24,29H,5-6,8-9,21H2,(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMZVCXFUUVNI-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921425 | |
| Record name | 4-Amino-5-({1-[(carboxymethyl)imino]-3-[(1,4-dihydroxynaphthalen-2-yl)sulfanyl]-1-hydroxypropan-2-yl}imino)-5-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Glutathion-S-yl)-1,4-naphthoquinone | |
CAS RN |
114576-98-6 | |
| Record name | 3-(Glutathion-S-yl)-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114576986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-({1-[(carboxymethyl)imino]-3-[(1,4-dihydroxynaphthalen-2-yl)sulfanyl]-1-hydroxypropan-2-yl}imino)-5-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



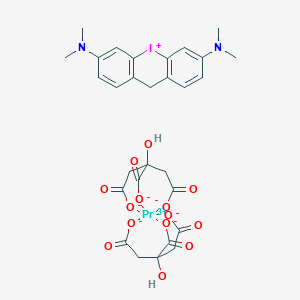

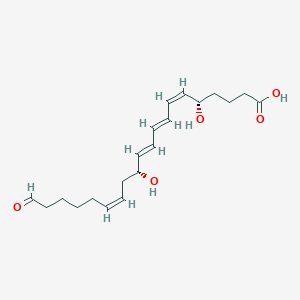
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
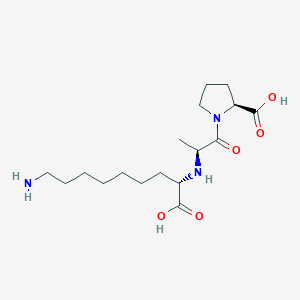
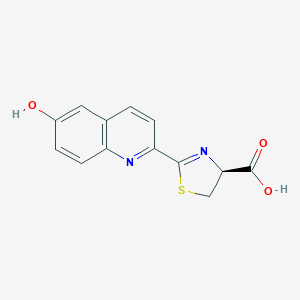

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)



